molecular formula C17H21N3O B14151391 Nicotinamide, 2-anilino-N-butyl-6-methyl- CAS No. 78593-78-9

Nicotinamide, 2-anilino-N-butyl-6-methyl-

Cat. No.: B14151391
CAS No.: 78593-78-9
M. Wt: 283.37 g/mol
InChI Key: ACUQQUAAEJVGOD-UHFFFAOYSA-N
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Description

Nicotinamide, 2-anilino-N-butyl-6-methyl- is a synthetic compound that belongs to the class of nicotinamide derivatives Nicotinamide itself is a form of vitamin B3 and plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamide, 2-anilino-N-butyl-6-methyl- typically involves the reaction of nicotinamide with aniline, butyl bromide, and methyl iodide under specific conditions. The process can be summarized as follows:

    N-Alkylation: Nicotinamide is reacted with butyl bromide in the presence of a base such as potassium carbonate to form N-butyl nicotinamide.

    N-Methylation: The N-butyl nicotinamide is then reacted with methyl iodide to introduce the methyl group.

    Anilino Substitution: Finally, the compound is reacted with aniline to introduce the anilino group, resulting in the formation of Nicotinamide, 2-anilino-N-butyl-6-methyl-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally friendly reagents, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, 2-anilino-N-butyl-6-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield nicotinamide and other by-products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: Nicotinamide and other by-products.

Scientific Research Applications

Nicotinamide, 2-anilino-N-butyl-6-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Nicotinamide, 2-anilino-N-butyl-6-methyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinamide, 2-anilino-N-butyl-6-methyl- stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. The presence of the anilino group, butyl chain, and methyl group enhances its potential as a versatile compound for various applications in research and industry.

Properties

CAS No.

78593-78-9

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

2-anilino-N-butyl-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H21N3O/c1-3-4-12-18-17(21)15-11-10-13(2)19-16(15)20-14-8-6-5-7-9-14/h5-11H,3-4,12H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

ACUQQUAAEJVGOD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(N=C(C=C1)C)NC2=CC=CC=C2

Origin of Product

United States

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